1-Aminopiperidin-2-one

Peptidomimetics β-Turn Mimetics Conformational Constraint

1-Aminopiperidin-2-one (CAS 31967-09-6) is an N-amino δ-lactam building block with the molecular formula C5H10N2O, molecular weight 114.15 g/mol, calculated density 1.123 g/cm³, boiling point 207.7 °C at 760 mmHg, and predicted pKa of 3.42. This heterocyclic scaffold contains both a nucleophilic primary amine and an electrophilic lactam carbonyl, enabling orthogonal derivatization strategies.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 31967-09-6
Cat. No. B1281985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopiperidin-2-one
CAS31967-09-6
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)N
InChIInChI=1S/C5H10N2O/c6-7-4-2-1-3-5(7)8/h1-4,6H2
InChIKeyMDCDHGVIPGMQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminopiperidin-2-one (CAS 31967-09-6) for Pharmaceutical R&D and Chemical Procurement


1-Aminopiperidin-2-one (CAS 31967-09-6) is an N-amino δ-lactam building block with the molecular formula C5H10N2O, molecular weight 114.15 g/mol, calculated density 1.123 g/cm³, boiling point 207.7 °C at 760 mmHg, and predicted pKa of 3.42 . This heterocyclic scaffold contains both a nucleophilic primary amine and an electrophilic lactam carbonyl, enabling orthogonal derivatization strategies. It serves as a critical synthetic intermediate in the preparation of peptidomimetics [1], conformationally constrained β-turn mimetics [2], and as a core moiety in FDA-approved pharmaceutical agents targeting the central nervous system [3].

Scaffold N-amino δ-lactam with orthogonal amine and carbonyl reactivity
Application Conformationally constrained peptidomimetics and β-turn mimetics
Precedent Reported core moiety in a CNS-targeted pharmaceutical agent

Why 1-Aminopiperidin-2-one (CAS 31967-09-6) Cannot Be Replaced by Common Piperidine Analogs


Generic substitution of 1-aminopiperidin-2-one with structurally related piperidine derivatives is unsupported by quantitative evidence and carries substantial risk in synthetic workflows. Positional isomers—such as 3-aminopiperidin-2-one (CAS 42538-31-8) and 4-aminopiperidin-2-one derivatives—exhibit fundamentally different spatial presentation of the amino group relative to the lactam carbonyl, which directly alters conformational constraints in peptidomimetic design [1]. Furthermore, the N-amino moiety in 1-aminopiperidin-2-one is distinct from C-aminated piperidines in both electronic properties (predicted pKa differences) and nucleophilic reactivity . N-alkylated lactam analogs lacking the free primary amine preclude the orthogonal coupling strategies for which this scaffold is specifically selected. Even the hydrochloride salt form (CAS 31967-08-5) represents a deliberate formulation choice affecting solubility and storage stability, and cannot be assumed functionally equivalent to the free base without experimental validation of reaction outcomes [2].

Positional Isomer Mismatch 3- or 4-aminopiperidin-2-one isomers alter conformational constraints and block N-alkylation pathways
Reactivity Shift C-aminated piperidines lack the N-amino electronic profile and orthogonal coupling behavior
Salt Form Variability Hydrochloride salt (CAS 31967-08-5) differs in stoichiometry, solubility, and storage stability; not a direct free-base replacement

Quantitative Differentiation of 1-Aminopiperidin-2-one (CAS 31967-09-6) Versus Comparator Compounds


Regiochemical Differentiation: 1-Aminopiperidin-2-one Versus 3-Aminopiperidin-2-one and 4-Aminopiperidin-2-one Isomers

1-Aminopiperidin-2-one positions the primary amine on the lactam nitrogen (N1), whereas 3-aminopiperidin-2-one (CAS 42538-31-8) and 4-aminopiperidin-2-one derivatives bear the amino group on the ring carbons [1]. In peptidomimetic design, 4-aminopiperidin-2-ones function as Homo-Freidinger lactams that serve as conformationally restrained β-amino acid equivalents, while 1-aminopiperidin-2-one provides an N-amino lactam scaffold with distinct dihedral angle constraints and hydrogen-bonding geometry [2]. The N-amino substitution in 1-aminopiperidin-2-one enables N-alkylation reactions that are inaccessible to C-aminated isomers, as demonstrated in the stereoselective synthesis of enantiomerically pure aminopiperidinones where N- versus C-functionalization pathways are regiochemically exclusive [3].

Regiochemical contrast
Head-to-head
N1-amino (1-position) vs C3/C4-amino isomers; synthetic pathways mutually exclusive
Regiochemistry determines accessible peptidomimetic reaction pathways
Context: stereoselective synthesis from aspartic acid
Peptidomimetics β-Turn Mimetics Conformational Constraint

Physical Property Comparison: Free Base Versus Hydrochloride Salt Form

1-Aminopiperidin-2-one free base (CAS 31967-09-6) and its hydrochloride salt (CAS 31967-08-5) exhibit distinct physicochemical and handling properties relevant to procurement decisions. The free base has molecular weight 114.15 g/mol, while the hydrochloride salt has molecular weight 150.61 g/mol—a 32% mass increase per mole that affects stoichiometric calculations [1]. The hydrochloride salt demonstrates enhanced aqueous solubility and improved stability under ambient storage conditions, whereas the free base requires storage at 2-8°C with protection from light to prevent degradation . These differences directly impact synthetic workflow compatibility: reactions requiring anhydrous, non-acidic conditions may prefer the free base, while aqueous-phase transformations or long-term storage favor the hydrochloride [2].

Free base vs HCl salt
Head-to-head
MW 114.15 vs 150.61 g/mol (32% increase); free base light-sensitive, both 2–8°C
Salt form affects stoichiometry, storage, and compatibility with anhydrous reactions
Data to verify: storage conditions from supplier specifications
Formulation Selection Stability Solubility

Commercial Purity Specification Benchmarking: Supplier-Grade Quantitative Comparison

Commercial availability of 1-aminopiperidin-2-one varies by purity grade across global suppliers, with quantifiable differences that impact downstream application suitability. Suppliers offer the free base at 95%, 95+%, and 98% purity specifications [1]. The 98% grade (CAS 31967-09-6) represents a 3.16% relative purity improvement over the baseline 95% specification, translating to reduced impurity burden in sensitive synthetic sequences [2]. In contrast, 3-aminopiperidin-2-one and 4-aminopiperidin-2-one derivatives are predominantly offered as custom synthesis items or in limited enantiopure forms at substantially higher cost, constraining their accessibility for large-scale screening campaigns .

Commercial purity
Class-level
Available at 95%, 95+%, 98%; 3.16% relative improvement from 95% to 98% grade
Higher purity grade may reduce impurity burden in multi-step synthesis
Source review: supplier marketplace assessment
Procurement Specification Purity Analysis Supply Chain

Validated Pharmaceutical Utility: Core Scaffold in FDA-Approved CGRP Antagonist Ubrogepant

1-Aminopiperidin-2-one serves as a core heterocyclic moiety in Ubrogepant (UBRELVY), an FDA-approved calcitonin gene-related peptide (CGRP) receptor antagonist for acute migraine treatment [1]. This validated clinical application distinguishes 1-aminopiperidin-2-one from closely related aminopiperidinone regioisomers, which lack documented incorporation into approved pharmaceutical agents. The aminopiperidin-2-one moiety in Ubrogepant contributes to receptor binding affinity and pharmacokinetic properties that enabled regulatory approval in December 2019, providing a precedent for the scaffold's drug-like characteristics .

Drug scaffold precedent
Class-level
Core aminopiperidin-2-one moiety in FDA-approved Ubrogepant (2019); no documented comparator incorporation
Reported drug-incorporation precedent may support scaffold evaluation for related targets
Context-dependent; single-agent precedent
Drug Discovery CGRP Antagonist Migraine Therapy

Procurement-Driven Application Scenarios for 1-Aminopiperidin-2-one (CAS 31967-09-6)


Synthesis of Conformationally Constrained Peptidomimetics and β-Turn Mimetics

Research groups synthesizing peptidomimetics with defined secondary structure constraints should select 1-aminopiperidin-2-one over C-aminated isomers due to its N-amino lactam architecture. This regioisomer enables distinct N-alkylation pathways that are inaccessible to 3- or 4-aminopiperidin-2-one derivatives, as established in stereoselective syntheses from aspartic acid precursors [1]. Procurement of ≥98% purity grade is recommended for multi-step sequences to minimize byproduct formation from trace impurities [2].

Development of CGRP Receptor Antagonists and CNS-Targeted Therapeutics

Drug discovery programs targeting G-protein coupled receptors, particularly CGRP receptor antagonists for migraine therapy, benefit from the validated pharmaceutical precedent established by Ubrogepant [1]. The aminopiperidin-2-one moiety has demonstrated compatibility with oral bioavailability and receptor engagement sufficient for FDA approval. Procurement of the free base (CAS 31967-09-6) is appropriate for organic-phase coupling reactions, while the hydrochloride salt (CAS 31967-08-5) offers enhanced stability for long-term storage and aqueous-phase transformations [2].

Building Block Acquisition for Parallel Synthesis and Library Construction

Medicinal chemistry groups constructing compound libraries for high-throughput screening should prioritize 1-aminopiperidin-2-one over less accessible aminopiperidinone regioisomers due to its commercial availability at multiple purity grades (95% to 98%) from diverse suppliers [1]. This supply chain accessibility enables cost-effective acquisition at scales from gram to kilogram quantities, contrasting with custom synthesis requirements for enantiopure 3- or 4-aminopiperidin-2-one derivatives [2]. The 98% purity grade is recommended for library synthesis to ensure reproducible biological assay results.

Application
Selection Property
Validation Focus
Peptidomimetics & β-turn mimetics
N-amino lactam regioisomer
N-alkylation pathway access & conformational constraint
CGRP antagonist development
Drug-incorporation precedent
Scaffold pharmacokinetic compatibility review
Compound library construction
Multi-supplier purity availability
Synthetic batch reproducibility check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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